2-Phenethylbenzyl alcohol
Overview
Description
2-Phenethylbenzyl alcohol is not directly mentioned in the provided papers, but it is structurally related to 2-phenylethanol (2-PE), which is an aromatic alcohol with a rose-like fragrance . 2-Phenethylbenzyl alcohol can be assumed to share some chemical properties with 2-PE due to the similarity in their molecular structures.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, 2-PE can be produced from L-phenylalanine by biotransformation through the Ehrlich pathway . Additionally, o-Bromobenzyl alcohol, which is structurally similar to 2-phenethylbenzyl alcohol, has been used as a novel annulating reagent for the synthesis of polycyclic aromatic hydrocarbons using a palladium/electron-deficient phosphine catalyst . Another related synthesis involves the oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzyl alcohols .
Molecular Structure Analysis
While the molecular structure of 2-phenethylbenzyl alcohol is not directly analyzed in the provided papers, the structure of related compounds such as 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene has been reported, including the preparation of chelated complexes . These studies can provide insights into the molecular interactions and conformations that may be relevant to 2-phenethylbenzyl alcohol.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, such as the reaction of 2-nitrobenzyl alcohols forming 2-nitroso hydrates by dual proton transfer . Additionally, the synthesis of either substituted salicylaldehydes or the corresponding 2-hydroxylbenzyl alcohols has been achieved through selective reduction protocols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenethylbenzyl alcohol are not directly discussed in the provided papers. However, the occurrence of phenethyl alcohol in beer suggests that it is a volatile compound that can be synthesized by yeast from phenylalanine . The inhibition of fatty acid synthesis in Escherichia coli by phenethyl alcohol indicates that it can interact with biological systems, affecting metabolic pathways . Moreover, the ozonolytic synthesis of 2-hydroxybenzyl alcohol for the production of gastrodin highlights the importance of such compounds in pharmaceutical applications . Lastly, the enzymatic synthesis of 2-phenylethyl acetate in a solvent-free system suggests that 2-phenethylbenzyl alcohol could potentially be used in similar enzymatic reactions .
Scientific Research Applications
Enzymatic Reactions and Catalysis
- Studies on enzymatically catalyzed reactions, such as those involving alcohol dehydrogenase, highlight the role of protein dynamics in mediating catalysis. These dynamics are crucial for understanding how specific alcohol compounds, potentially including 2-Phenethylbenzyl alcohol, interact with enzymes to promote or inhibit catalytic activities (Antoniou et al., 2002).
Pollution Remediation
- Oxidoreductive enzymes, such as peroxidases and laccases, have been explored for the decolorization and detoxification of industrial pollutants, including synthetic dyes in wastewater. The potential for redox mediators to enhance the efficiency of these enzymatic processes suggests a role for compounds like 2-Phenethylbenzyl alcohol in supporting or being the target of such bioremediation efforts (Husain, 2006).
properties
IUPAC Name |
[2-(2-phenylethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRYQJPVUJHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232410 | |
Record name | o-Phenethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenethylbenzyl alcohol | |
CAS RN |
835-78-9 | |
Record name | 2-(2-Phenylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 835-78-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Phenethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-PHENETHYLBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P26YX6E7FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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